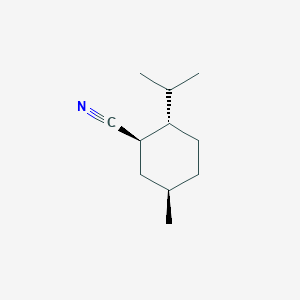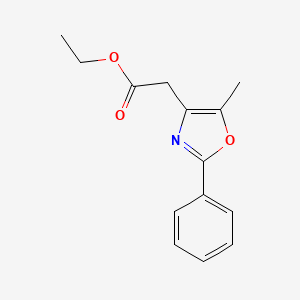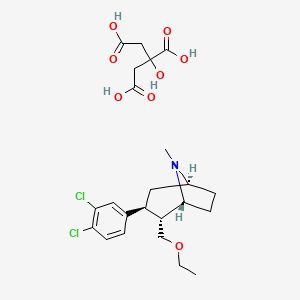
Methyl 3-(4-methoxyphenyl)propiolate
説明
Methyl 3-(4-methoxyphenyl)propiolate, also known as MMPP, is an organic compound that is widely used in scientific research. It is a derivative of propionic acid and is used as a reagent in a variety of organic synthesis reactions. It is also a useful building block for the synthesis of many other compounds. MMPP is a versatile and useful molecule that has been used in a variety of scientific research applications.
科学的研究の応用
High-Performance Liquid Chromatography (HPLC)
Methyl esters of aroylacrylic acids, including compounds like Methyl 3-(4-methoxyphenyl)propiolate, have been used as fluorogenic labeling reagents for the HPLC analysis of biologically important thiols. This method allows for the rapid and selective detection of thiols, showing potential in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Vibrational Spectral Analysis for NLO Materials
A study on Methyl 3-(4-methoxyphenyl)prop-2-enoate demonstrated its potential in non-linear optical (NLO) applications. Vibrational spectral analysis and quantum computations indicated that the compound has a large NLO efficiency, suggesting its use in the development of new NLO materials (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).
Organic Synthesis
Methyl 3-(4-methoxyphenyl)propiolate has been involved in synthetic chemistry research, showing its utility in creating complex organic molecules. For example, its reaction with various reagents has led to the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, demonstrating its versatility in organic synthesis (Cao, Shi, Fan, & Ding, 2002).
Pharmaceutical Research
The compound has been used to probe the active sites of esterases, providing insights into enzyme specificity and function. This research highlights its potential application in designing and understanding pharmaceuticals (Kroon, Faulds, Brézillon, & Williamson, 1997).
Analytical Applications
Another study used Methyl 3-(4-methoxyphenyl)propiolate for the analytical determination of thiols, showcasing its application in developing sensitive and selective analytical methods for biological and pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Topical Drug Delivery
Research into novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery also underscores the broader chemical utility of methoxyphenyl compounds in enhancing drug solubility and permeability for improved therapeutic outcomes (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
特性
IUPAC Name |
methyl 3-(4-methoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQTCPRUGGBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466482 | |
| Record name | Methyl 3-(4-methoxyphenyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)propiolate | |
CAS RN |
7515-17-5 | |
| Record name | Methyl 3-(4-methoxyphenyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1610007.png)






